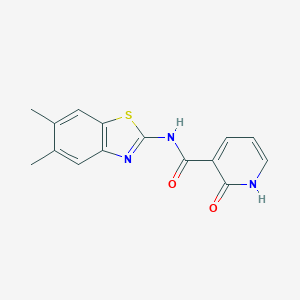
1-Propionyl-4-cinnamylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propionyl-4-cinnamylpiperazine (PCC) is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and is structurally similar to other psychoactive substances such as mCPP and TFMPP.
Mécanisme D'action
1-Propionyl-4-cinnamylpiperazine acts as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. It also has a weak affinity for dopamine receptors. The activation of these receptors leads to changes in neurotransmitter release and neuronal activity, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also affects the activity of various ion channels and enzymes, which may contribute to its pharmacological effects. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Propionyl-4-cinnamylpiperazine is its high potency and selectivity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, its psychoactive properties and potential for abuse limit its use in certain experimental settings.
Orientations Futures
Further research is needed to fully understand the therapeutic potential of 1-Propionyl-4-cinnamylpiperazine and its mechanisms of action. Possible future directions include the development of more selective and potent derivatives, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential use in the treatment of various psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of 1-Propionyl-4-cinnamylpiperazine involves the reaction of cinnamaldehyde and propionyl chloride with piperazine in the presence of a catalyst such as pyridine. The reaction yields this compound as a white crystalline powder with a melting point of 94-96°C.
Applications De Recherche Scientifique
1-Propionyl-4-cinnamylpiperazine has been studied for its potential therapeutic effects in various fields of research, including neuroscience, psychiatry, and pharmacology. It has been shown to have an affinity for serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition.
Propriétés
| 17719-88-9 | |
Formule moléculaire |
C10H11F3O2 |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
1-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H22N2O/c1-2-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-9H,2,10-14H2,1H3 |
Clé InChI |
PXDGUZYTZGUSLZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
SMILES canonique |
CCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Synonymes |
1-Cinnamyl-4-propionylpiperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)





![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)




![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
